DDO-7263

Nrf2 activation Structure-activity relationship 1,2,4-Oxadiazole series

DDO-7263 (CAS: 2254004-96-9, IUPAC: 5-(3,4-difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole) is a small molecule 1,2,4-oxadiazole derivative that functions as a potent Nrf2-ARE pathway activator. Unlike classical electrophilic Nrf2 activators that target Keap1, DDO-7263 operates via a distinct mechanism—binding directly to Rpn6, a subunit of the 26S proteasome, thereby blocking proteasome assembly and preventing ubiquitinated Nrf2 degradation.

Molecular Formula C14H9F2N3O
Molecular Weight 273.24 g/mol
Cat. No. B12399398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDDO-7263
Molecular FormulaC14H9F2N3O
Molecular Weight273.24 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C14H9F2N3O/c1-8-2-3-10(7-17-8)13-18-14(20-19-13)9-4-5-11(15)12(16)6-9/h2-7H,1H3
InChIKeyHITVBBDLWZDVIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DDO-7263 Supplier & Product Information | Nrf2 Activator Procurement Guide


DDO-7263 (CAS: 2254004-96-9, IUPAC: 5-(3,4-difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole) is a small molecule 1,2,4-oxadiazole derivative that functions as a potent Nrf2-ARE pathway activator [1]. Unlike classical electrophilic Nrf2 activators that target Keap1, DDO-7263 operates via a distinct mechanism—binding directly to Rpn6, a subunit of the 26S proteasome, thereby blocking proteasome assembly and preventing ubiquitinated Nrf2 degradation [2]. This compound was developed at China Pharmaceutical University and is characterized in peer-reviewed literature for neuroprotective applications in Parkinson's disease models, with documented brain tissue targeting function .

DDO-7263 vs. Generic Nrf2 Activators: Why Substitution Introduces Experimental Risk


The Nrf2 activator landscape is populated by compounds that differ fundamentally in their activation mechanisms, target engagement profiles, and in vivo distribution characteristics. Generic substitution of DDO-7263 with Keap1-targeting electrophiles (e.g., sulforaphane, bardoxolone methyl, dimethyl fumarate) or other 1,2,4-oxadiazole analogs introduces uncontrolled variables that can invalidate experimental conclusions [1]. DDO-7263's Rpn6-binding mechanism is mechanistically distinct from Keap1-cysteine modification, and its brain tissue targeting function—validated by pharmacokinetic tissue distribution studies—is not a class-wide property of Nrf2 activators [2]. Furthermore, the Journal of Medicinal Chemistry (2022) explicitly identifies DDO-7263 as the most potent Nrf2 activator among its 1,2,4-oxadiazole structural analogs, establishing that potency is not uniform across this chemical series [3]. The evidence below quantifies these differentiation dimensions.

DDO-7263 Quantitative Differentiation Evidence: Comparator-Based Potency, Mechanism, and PK Data


DDO-7263 vs. 1,2,4-Oxadiazole Analog Series: Relative Potency Ranking as Most Potent Nrf2 Activator

In a comprehensive structure-activity relationship (SAR) evaluation of 1,2,4-oxadiazole derivatives published in Journal of Medicinal Chemistry (2022), DDO-7263 was identified as the most potent Nrf2 activator among the evaluated analog series. This finding is explicitly stated: 'Among these analogues, DDO-7263 is the most potent Nrf2 activator and used as the core structure for bioactive probes to explore the precise mechanism' [1]. The study further notes that compound 7 (a structural mimic of DDO-7263) and biotin-labeled/fluorescein-based probes exhibited homologous biological activities to DDO-7263, confirming that the DDO-7263 scaffold represents the optimized potency benchmark within this chemical series [1]. While exact IC50/EC50 values for each analog are not tabulated in the abstracted data, the explicit ranking statement establishes DDO-7263 as the potency reference standard.

Nrf2 activation Structure-activity relationship 1,2,4-Oxadiazole series

DDO-7263 Mechanism Differentiation: Rpn6 Proteasome Subunit Binding vs. Conventional Keap1-Targeting Nrf2 Activators

DDO-7263 operates via a mechanism that is structurally and biochemically distinct from the majority of known Nrf2 activators. Whereas classical Nrf2 activators (e.g., sulforaphane, bardoxolone methyl, dimethyl fumarate, and many electrophilic tool compounds) function by covalently modifying cysteine residues on Keap1 to disrupt the Keap1-Nrf2 interaction [1], DDO-7263 targets an entirely different node in the Nrf2 degradation pathway. Target fishing using affinity chromatography and mass spectrometry identified Rpn6, a subunit of the 26S proteasome, as the direct binding target of DDO-7263 [1]. In vitro affinity experiments confirmed that DDO-7263 binding to Rpn6 blocks the assembly of the 26S proteasome, thereby preventing the ubiquitinated degradation of Nrf2 and leading to Nrf2 accumulation and nuclear translocation [2]. This Rpn6-targeting mechanism is a class-distinguishing feature not shared by Keap1-directed activators.

Mechanism of action Rpn6 26S proteasome Nrf2 stabilization

DDO-7263 In Vivo Efficacy: MPTP Mouse Model Dose-Response and Behavioral Outcomes

DDO-7263 demonstrates quantifiable in vivo efficacy in the MPTP-induced subacute Parkinson's disease mouse model, a widely accepted preclinical paradigm for evaluating neuroprotective interventions. Administration of DDO-7263 at 10-100 mg/kg/day via intraperitoneal injection for 10 days resulted in multiple measurable therapeutic effects [1]. The compound improved MPTP-induced behavioral abnormalities and significantly attenuated chemically induced dopaminergic neuron loss, as measured by tyrosine hydroxylase (TH) immunoreactivity in the substantia nigra (SN) and striatum of the mouse brain [2]. Additionally, DDO-7263 inhibited the secretion of inflammatory factors and protected PC12 neuronal cells from H2O2-induced oxidative damage in vitro . The neuroprotective effects were confirmed across both in vitro and in vivo models, with mechanistic studies demonstrating that these effects are mediated through Nrf2-ARE pathway activation and NLRP3 inflammasome inhibition [3].

Parkinson's disease MPTP model Neuroprotection Dopaminergic neurons

DDO-7263 Pharmacokinetic Differentiation: Brain Tissue Targeting and Rat PK Parameters

A key differentiator for DDO-7263 relative to many Nrf2 activators is its documented brain tissue targeting function, a property essential for central nervous system (CNS) applications but not universally present across the Nrf2 activator class [1]. Pharmacokinetic parameters and tissue distribution studies confirmed that DDO-7263 exhibits brain tissue targeting [2]. In rat pharmacokinetic studies, DDO-7263 administered via intraperitoneal injection at doses of 7, 35, and 70 mg/kg demonstrated a Cmax of 1.38 mg/mL and a terminal elimination half-life (T1/2) of 3.32 hours . These parameters provide a quantitative framework for dosing regimen design in rodent studies. The combination of brain tissue distribution and defined plasma PK parameters distinguishes DDO-7263 from Nrf2 activators lacking CNS penetration or characterized PK profiles.

Pharmacokinetics Tissue distribution Brain penetration Half-life

DDO-7263 Dual-Pathway Anti-Inflammatory Activity: NLRP3 Inflammasome Inhibition in THP-1 Macrophages

DDO-7263 exhibits a dual mechanism of neuroprotection that extends beyond direct Nrf2 activation to include inhibition of NLRP3 inflammasome activation—a pathway central to neuroinflammatory pathology in Parkinson's disease and other neurodegenerative conditions [1]. In THP-1-derived macrophages (THP-Ms), DDO-7263 significantly inhibited NLRP3 activation, reduced cleaved caspase-1 production, and suppressed IL-1β protein expression in cells exposed to ATP and LPS stimulation . Critically, the study established that DDO-7263-induced NLRP3 inflammasome inhibition is dependent on Nrf2 activation, confirming a mechanistic linkage between the two pathways [2]. This dual-pathway activity (Nrf2 activation + NLRP3 inhibition) distinguishes DDO-7263 from Nrf2 activators that lack inflammasome-modulating properties and from pure NLRP3 inhibitors that do not activate the Nrf2 antioxidant response.

NLRP3 inflammasome IL-1β Anti-inflammatory Neuroinflammation

DDO-7263 Application Scenarios: Where This Compound Provides Differentiated Research Value


Parkinson's Disease Preclinical Research Requiring Validated In Vivo Neuroprotection

DDO-7263 is specifically suited for Parkinson's disease (PD) preclinical studies utilizing the MPTP-induced subacute mouse model, where it has demonstrated statistically significant improvements in behavioral abnormalities and attenuation of dopaminergic neuron loss in the substantia nigra and striatum at doses of 10-100 mg/kg/day IP over 10 days [1]. The compound's dual mechanism—Nrf2 activation coupled with NLRP3 inflammasome inhibition—addresses both oxidative stress and neuroinflammation, the two critical pathological events in PD progression. For researchers seeking a tool compound with validated in vivo efficacy in a standard PD model, DDO-7263 provides a data-supported selection over untested Nrf2 activators lacking PD model validation [2].

Mechanistic Studies of Rpn6-Proteasome-Mediated Nrf2 Regulation

For laboratories investigating non-canonical Nrf2 regulatory pathways, DDO-7263 serves as the definitive chemical probe for interrogating Rpn6-dependent Nrf2 stabilization. Unlike Keap1-targeting compounds, DDO-7263 binds directly to the Rpn6 subunit of the 26S proteasome, blocking proteasome assembly and preventing ubiquitinated Nrf2 degradation [1]. This mechanism is validated by affinity chromatography, mass spectrometry, and in vitro affinity experiments. Researchers studying proteasome function in the context of Nrf2 biology should select DDO-7263 over Keap1-directed activators to isolate Rpn6-mediated effects without confounding Keap1-cysteine modification artifacts. The Journal of Medicinal Chemistry publication establishes DDO-7263 as the core structure for bioactive probes targeting this mechanism [2].

CNS-Targeted Oxidative Stress Research Requiring Brain-Penetrant Nrf2 Activators

DDO-7263 is a preferred selection for studies requiring CNS exposure, based on its documented brain tissue targeting function validated by pharmacokinetic tissue distribution studies [1]. Many Nrf2 activators—particularly electrophilic Keap1 modifiers—exhibit limited brain penetration due to physicochemical properties or efflux transporter susceptibility. With rat PK parameters including Cmax of 1.38 mg/mL and T1/2 of 3.32 hours (IP administration at 7-70 mg/kg), DDO-7263 enables predictable CNS exposure in rodent models [2]. Researchers investigating neurodegenerative diseases, traumatic brain injury, or other CNS conditions where Nrf2 activation is hypothesized to confer neuroprotection should prioritize DDO-7263 over compounds lacking brain distribution data.

Dual-Pathway Neuroinflammation Studies Requiring Simultaneous Nrf2 Activation and NLRP3 Inhibition

DDO-7263 is uniquely positioned for studies examining the intersection of antioxidant response and inflammasome biology. The compound has been demonstrated to significantly inhibit NLRP3 inflammasome activation, reduce cleaved caspase-1 production, and suppress IL-1β expression in THP-1-derived macrophages, with this inhibition shown to be Nrf2-dependent [1]. This dual-activity profile eliminates the need for combination treatments with separate Nrf2 activators and NLRP3 inhibitors, simplifying dose-response relationships and avoiding potential drug-drug interaction confounders. For neuroinflammation research in microglial cells, macrophage models, or in vivo neuroinflammatory paradigms, DDO-7263 offers an experimentally cleaner alternative to multi-compound approaches [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for DDO-7263

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.